5-bromo-N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, an ethyl group, a methyl group, a thienyl ring, a bromo substituent, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and furamide intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminocarbonyl derivatives and thienyl-containing molecules. Examples are:
- N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-CHLORO-2-FURAMIDE
- N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-IODO-2-FURAMIDE
Uniqueness
N~2~-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo substituent, for example, can participate in unique substitution reactions not possible with other halogens.
This detailed article provides a comprehensive overview of N2-[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]-5-BROMO-2-FURAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H13BrN2O3S |
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Molecular Weight |
357.22 g/mol |
IUPAC Name |
5-bromo-N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-3-7-6(2)20-13(10(7)11(15)17)16-12(18)8-4-5-9(14)19-8/h4-5H,3H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
ALURRQVZMRUHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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